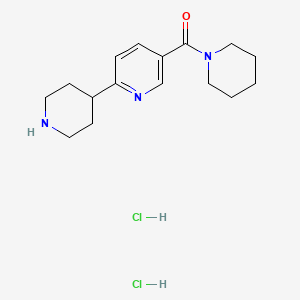

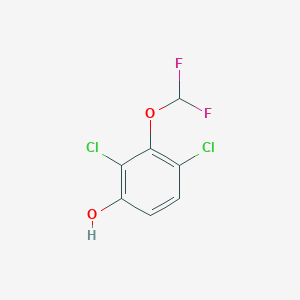

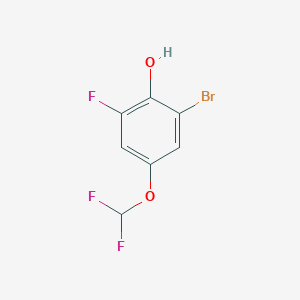

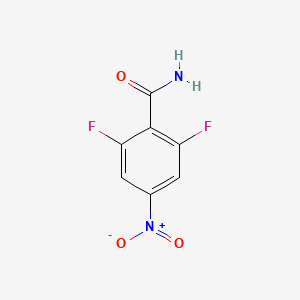

![molecular formula C11H9ClF3N3O B1413440 N-(2-Chloroethyl)-N'-[4-cyano-3-(trifluoromethyl)phenyl]urea CAS No. 1987135-73-8](/img/structure/B1413440.png)

N-(2-Chloroethyl)-N'-[4-cyano-3-(trifluoromethyl)phenyl]urea

Descripción general

Descripción

N-(2-Chloroethyl)-N'-[4-cyano-3-(trifluoromethyl)phenyl]urea, also known as trifluralin, is a widely used herbicide in agricultural and horticultural applications. It is a pre-emergent, selective, and systemic herbicide used to control a wide variety of weeds in a variety of crops. Trifluralin works by inhibiting cell division in the root meristem, thus preventing germination and growth of weeds. It is also used to control weeds in turf and ornamental plants.

Aplicaciones Científicas De Investigación

Microtubule Stability and Antimitotic Agents

- Characterization and Binding : N-Phenyl-N'-(2-chloroethyl)ureas (CEUs) exhibit antimicrotubule properties by covalently interacting with β-tubulin near the colchicine-binding site. The modification of Glu198 in β-tubulin by CEUs correlates with a decrease in microtubule stability, indicating their potential role as molecular probes in studying microtubule dynamics and as a framework for developing chemotherapeutic agents (Fortin et al., 2011).

Anticancer Activity

- Cytotoxicity in Cancer Cells : Synthesized 1-Aryl-3-(2-chloroethyl) ureas demonstrated significant cytotoxicity against human adenocarcinoma cells. Some derivatives showed comparable or greater cytotoxicity than chlorambucil, a known anticancer drug, highlighting their potential as anticancer agents (Gaudreault et al., 1988).

- Selective Alkylation and Antiproliferative Activity : N-aryl-N'-(2-chloroethyl)ureas (CEUs) were synthesized and evaluated for their antiproliferative activity. Findings indicate that certain structural elements are critical for significant cytotoxicity. These compounds act as antimitotics by altering the cytoskeleton and inducing microtubule depolymerization through selective alkylation of β-tubulin (Mounetou et al., 2001).

Protein Interaction and Cell Cycle Impact

- Alkylation of Prohibitin and Cell Cycle Arrest : Phenyl-chloroethyl ureas (CEUs) induced G1/S and G2/M cell cycle blocks, possibly linked to differential protein alkylation patterns. This indicates their potential utility in exploring cell cycle dynamics and anticancer research (Bouchon et al., 2007).

Drug Disposition and Metabolism

- Metabolism in Mice : The disposition and metabolism of 4-tert-butyl-[3-(2-chloroethyl)ureido]benzene (tBCEU), an analogue, were studied in mice. The research provided insights into the metabolic pathways and potential cytotoxic effects of these compounds, informing future drug development (Maurizis et al., 1998).

Intramolecular Reactions and Structural Studies

- Intramolecular Reactions : Study on N-phenyl-N′-bis(2-chloroethyl)urea and its derivatives highlighted their potential for intramolecular reactions, which can be crucial in understanding the chemical behavior and possible therapeutic applications of these compounds (Pettit et al., 1965).

Propiedades

IUPAC Name |

1-(2-chloroethyl)-3-[4-cyano-3-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClF3N3O/c12-3-4-17-10(19)18-8-2-1-7(6-16)9(5-8)11(13,14)15/h1-2,5H,3-4H2,(H2,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYXJWEULVVJLEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)NCCCl)C(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClF3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.